Di-baclofen Urea Dimethyl Ester

Description

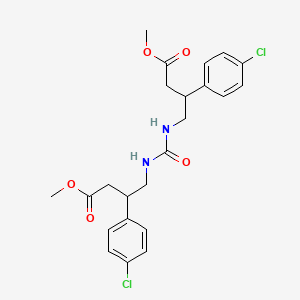

Di-baclofen Urea Dimethyl Ester is a chemical compound known for its role as an impurity in Baclofen, a specific GABA-B receptor agonist and muscle relaxant used primarily to treat spasticity. The molecular formula of this compound is C23H26Cl2N2O5, and it has a molecular weight of 481.37 g/mol.

Properties

Molecular Formula |

C23H26Cl2N2O5 |

|---|---|

Molecular Weight |

481.4 g/mol |

IUPAC Name |

methyl 3-(4-chlorophenyl)-4-[[2-(4-chlorophenyl)-4-methoxy-4-oxobutyl]carbamoylamino]butanoate |

InChI |

InChI=1S/C23H26Cl2N2O5/c1-31-21(28)11-17(15-3-7-19(24)8-4-15)13-26-23(30)27-14-18(12-22(29)32-2)16-5-9-20(25)10-6-16/h3-10,17-18H,11-14H2,1-2H3,(H2,26,27,30) |

InChI Key |

MRWNGXREVIJUEZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(CNC(=O)NCC(CC(=O)OC)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Di-baclofen Urea Dimethyl Ester

Key Synthetic Steps and Conditions

Michael Addition to Form β-Substituted GABA Derivatives

- The Michael addition reaction is central to constructing the β-substituted GABA framework.

- Typically, a p-chlorobenzylidene derivative reacts with diethyl malonate or ethyl acetoacetate in the presence of a catalytic base such as piperidine or a thiourea-based asymmetric catalyst.

- For example, the use of Takemoto thiourea catalyst with 2 equivalents of diethyl malonate in toluene at room temperature yields the Michael adduct with high enantiomeric excess (up to 94-99%) and good yield (~80%).

- Subsequent reductive cyclization using sodium borohydride and nickel chloride in methanol converts the Michael adduct into a γ-lactam intermediate, which upon hydrolysis and decarboxylation forms the desired β-substituted GABA derivative.

Formation of Urea Derivatives

- The β-substituted GABA intermediate is reacted with urea to form the urea derivative.

- This step can be performed by heating the intermediate with urea, often under microwave irradiation to improve yield and reduce reaction time.

- Microwave-assisted synthesis at 850 watts for 6 minutes can yield up to 77% of the urea product, superior to conventional heating methods (~30-50% yield).

- The reaction typically involves melting the intermediate with urea, liberating water and ammonia, leading to cyclization and urea formation.

Esterification to Dimethyl Ester

- The introduction of the dimethyl ester groups is achieved via esterification of the carboxylic acid functionalities.

- Methods involve treatment with methylating agents such as diazomethane or acid-catalyzed esterification using methanol and strong acids (e.g., trifluoroacetic acid) at low temperatures (0-5 °C).

- Purification steps include chromatography on silica gel to separate the esterified product from unreacted starting materials or side products.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Michael Addition | p-chlorobenzylidene + diethyl malonate + Takemoto catalyst | Room temp (25 °C) | 1.5 - 2 hours | ~80 | Enantiomeric excess up to 99% after recrystallization |

| Reductive Cyclization | NaBH4 + NiCl2 in methanol | Room temp | 1 hour | 84 | Forms γ-lactam intermediate |

| Urea Formation (Microwave) | Intermediate + urea, microwave irradiation (850 W) | Microwave (850 W) | 6 minutes | 77 | Higher yield than conventional heating |

| Esterification | Methanol + trifluoroacetic acid, silica gel purification | 0-5 °C | Variable | Not specified | Produces dimethyl ester derivative |

Analysis of Preparation Methods

Advantages and Challenges

- Microwave-assisted urea formation significantly improves yield and reduces reaction time compared to traditional heating.

- Use of asymmetric catalysts in the Michael addition step ensures high enantiomeric purity, critical for biological activity.

- Esterification under mild acidic conditions preserves sensitive functional groups.

- Challenges include controlling side reactions such as over-decarboxylation or incomplete conversion during cyclization.

- Purification often requires careful chromatography and recrystallization to achieve high purity.

Comparative Insights from Literature

- The use of ethyl acetoacetate vs. diethyl malonate in Michael addition affects the nature of the intermediate; malonate esters generally provide better yields and cleaner products for baclofen analogs.

- The Hofmann rearrangement and Curtius rearrangement are alternative methods to introduce amide or urea functionalities but may require hazardous reagents or complex conditions.

- The synthetic route described above avoids the use of hydrazoic acid or azides, improving safety and scalability.

Chemical Reactions Analysis

Types of Reactions

Di-baclofen Urea Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using reducing agents like triethylamine.

Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Triethylamine is often used as a reducing agent.

Substitution: Nucleophiles such as amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction and substitution reactions can produce different substituted urea derivatives .

Scientific Research Applications

Pharmacological Research

Di-baclofen Urea Dimethyl Ester serves as an important research tool in pharmacological studies focused on GABA receptor modulators. Its structural similarities to Baclofen allow researchers to investigate its binding affinity and activity at GABA-B receptors. Understanding these interactions is crucial for evaluating the safety profiles of drugs containing this impurity and developing new therapeutic agents targeting similar pathways.

Key Findings:

- Binding Affinity: Studies indicate that while this compound shares some pharmacological properties with Baclofen, it may exhibit different potency and side effects due to structural variations.

- Impurity Identification: As an impurity in Baclofen formulations, its identification is essential during quality assurance processes in pharmaceutical manufacturing.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of Baclofen with dimethyl carbonate under controlled conditions. This process requires specific catalysts and temperature management to optimize yields and minimize byproducts.

| Synthesis Method | Reagents Used | Yield Optimization |

|---|---|---|

| Reaction with Dimethyl Carbonate | Baclofen, Dimethyl Carbonate | Controlled temperature and catalysts |

Neurological Applications

This compound has been explored for its potential applications in treating neurological disorders. Research suggests that compounds with acyl-urea structures can exhibit therapeutic effects for conditions such as epilepsy, neuropathic pain, and spasticity.

Case Studies:

- Anticonvulsant Activity: In animal models, compounds structurally related to this compound have demonstrated dose-dependent anticonvulsant activity, indicating potential for treating seizure disorders .

- Neuropathic Pain: The compound's interaction with GABA receptors may offer insights into developing treatments for neuropathic pain, as it modulates neurotransmission pathways involved in pain perception .

- Development of novel therapeutic agents targeting GABA receptors without adverse effects associated with impurities.

- Exploration of structural modifications to enhance potency and reduce side effects.

Mechanism of Action

The mechanism of action of Di-baclofen Urea Dimethyl Ester is closely related to its role as an impurity in Baclofen. Baclofen is a GABA-B receptor agonist that exerts its effects by binding to GABA-B receptors on pre- and post-synaptic neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism is responsible for its muscle relaxant properties and its use in treating spasticity .

Comparison with Similar Compounds

Similar Compounds

Di-baclofen Urea: Another impurity of Baclofen with similar properties.

N-substituted Ureas: A class of compounds with diverse chemical and biological properties.

Uniqueness

Di-baclofen Urea Dimethyl Ester is unique due to its specific role as an impurity in Baclofen and its distinct chemical structure. Its synthesis and reactions are well-studied, making it a valuable compound in various scientific and industrial applications.

Q & A

Q. How should researchers handle outlier data points in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.